molecular formula C22H21N5O3S2 B2634667 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide CAS No. 1172964-66-7

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide

Cat. No.: B2634667
CAS No.: 1172964-66-7
M. Wt: 467.56
InChI Key: LULCZBFYVUMNHM-UHFFFAOYSA-N
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Description

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide is a complex organic compound that features a unique combination of functional groups, including a benzothiazole ring, a pyrazole ring, and a sulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

    Coupling of Benzothiazole and Pyrazole: The benzothiazole and pyrazole moieties are then coupled using a suitable linker, often involving a condensation reaction.

    Introduction of the Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions may target the nitro groups if present in any intermediates.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry

Industrially, it can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and pyrazole rings can bind to active sites, inhibiting the function of the target molecule. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)benzamide: Lacks the pyrazole and sulfonamide groups.

    N-(1H-pyrazol-5-yl)benzamide: Lacks the benzothiazole and sulfonamide groups.

    N-(benzo[d]thiazol-2-yl)-4-(N-methylsulfamoyl)benzamide: Lacks the pyrazole ring and cyclopropyl group.

Uniqueness

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S2/c1-14-13-20(27(25-14)22-23-18-5-3-4-6-19(18)31-22)24-21(28)15-7-11-17(12-8-15)32(29,30)26(2)16-9-10-16/h3-8,11-13,16H,9-10H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULCZBFYVUMNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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